N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of a cyclohexene ring, a thienopyrimidine moiety, and an acetamide group
Scientific Research Applications
Antifolate Properties and Antitumor Activity
- Antifolate Inhibitors and Antitumor Agents : Classical and nonclassical analogues of a similar compound have been synthesized for potential use as dihydrofolate reductase (DHFR) inhibitors, showing promising results as antitumor agents. Some of these compounds were potent inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
- Dual Thymidylate Synthase and DHFR Inhibition : Related compounds have shown potent dual inhibition of human thymidylate synthase and DHFR, with one compound being the most potent dual inhibitor known to date. This highlights the potential of the chemical structure for developing effective cancer treatments (Gangjee et al., 2008).
Structural Analysis and Crystallography
- Crystal Structure Analysis : Studies on similar compounds have provided insights into their molecular structure, particularly their folded conformation and intramolecular hydrogen bonding, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Applications
- Antimicrobial Agents : Derivatives of similar compounds have been synthesized as antimicrobial agents, showing effectiveness against various bacterial and fungal species, highlighting the potential of these compounds in treating infectious diseases (Hossan et al., 2012).
Glutaminase Inhibition
- Glutaminase Inhibitors : Analogues of a similar compound, such as BPTES analogs, have been studied for their role as glutaminase inhibitors. These compounds show potential in attenuating the growth of certain cancer cells, suggesting their use in cancer therapy (Shukla et al., 2012).
Synthesis and Anticancer Activity
- Synthesis and Anticancer Properties : The synthesis of various heterocyclic derivatives of similar compounds has been explored for their anticancer activity. Some derivatives demonstrated significant inhibitory effects on various cancer cell lines, indicating their potential in oncology (Albratty et al., 2017); (Horishny et al., 2021).
Conformational Analysis and Opioid Agonists
- Conformational Analysis in Opioid Agonism : The conformational analysis of similar compounds has been critical in developing novel opioid kappa agonists, offering potential applications in pain management and opioid research (Costello et al., 1991).
Antiviral and Computational Analysis
- Antiviral Activity and Molecular Docking : A derivative of a similar compound has been studied for its antiviral properties against COVID-19, using molecular docking techniques. This suggests potential applications in antiviral therapy and drug development (Mary et al., 2020).
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine under acidic or basic conditions.
Introduction of the Cyclohexene Moiety: The cyclohexene ring can be introduced via a Heck reaction or a similar coupling reaction, where a cyclohexene derivative is coupled with an appropriate halide.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dih
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-2-21-17(23)16-14(9-11-24-16)20-18(21)25-12-15(22)19-10-8-13-6-4-3-5-7-13/h6,9,11H,2-5,7-8,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLHRAFMDQAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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